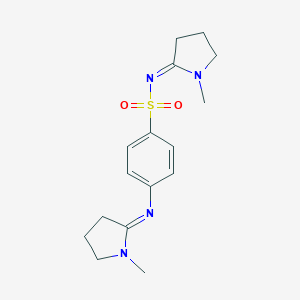
N-(1-Methyl-2-pyrrolidinylidene)-4-((1-methyl-2-pyrrolidinylidene)amino)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-Methyl-2-pyrrolidinylidene)-4-((1-methyl-2-pyrrolidinylidene)amino)benzenesulfonamide, also known as TAK-242, is a small molecule inhibitor that has been shown to selectively inhibit Toll-like receptor (TLR) signaling. TLRs are a group of proteins that play a crucial role in the innate immune system by recognizing pathogen-associated molecular patterns (PAMPs) and initiating an immune response. TAK-242 has been extensively studied for its potential use as a therapeutic agent for a variety of inflammatory and infectious diseases.
Mecanismo De Acción
N-(1-Methyl-2-pyrrolidinylidene)-4-((1-methyl-2-pyrrolidinylidene)amino)benzenesulfonamide selectively inhibits TLR signaling by binding to the intracellular domain of TLRs and preventing the recruitment of downstream signaling molecules. This results in the inhibition of pro-inflammatory cytokine production and the suppression of the immune response.
Efectos Bioquímicos Y Fisiológicos
In addition to its anti-inflammatory and antiviral effects, N-(1-Methyl-2-pyrrolidinylidene)-4-((1-methyl-2-pyrrolidinylidene)amino)benzenesulfonamide has also been shown to have other biochemical and physiological effects. For example, N-(1-Methyl-2-pyrrolidinylidene)-4-((1-methyl-2-pyrrolidinylidene)amino)benzenesulfonamide has been shown to inhibit the growth of cancer cells and to enhance the efficacy of chemotherapy in preclinical models. N-(1-Methyl-2-pyrrolidinylidene)-4-((1-methyl-2-pyrrolidinylidene)amino)benzenesulfonamide has also been shown to have neuroprotective effects in models of stroke and traumatic brain injury.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(1-Methyl-2-pyrrolidinylidene)-4-((1-methyl-2-pyrrolidinylidene)amino)benzenesulfonamide is its selectivity for TLR signaling, which allows for the targeted inhibition of the immune response without affecting other signaling pathways. However, one limitation of N-(1-Methyl-2-pyrrolidinylidene)-4-((1-methyl-2-pyrrolidinylidene)amino)benzenesulfonamide is its relatively low potency, which may limit its efficacy in certain applications.
Direcciones Futuras
There are several potential future directions for research on N-(1-Methyl-2-pyrrolidinylidene)-4-((1-methyl-2-pyrrolidinylidene)amino)benzenesulfonamide. One area of interest is the development of more potent analogs of N-(1-Methyl-2-pyrrolidinylidene)-4-((1-methyl-2-pyrrolidinylidene)amino)benzenesulfonamide that may have greater efficacy in preclinical models. Another area of interest is the use of N-(1-Methyl-2-pyrrolidinylidene)-4-((1-methyl-2-pyrrolidinylidene)amino)benzenesulfonamide in combination with other therapies, such as chemotherapy or immunotherapy, to enhance their efficacy. Finally, there is interest in exploring the potential use of N-(1-Methyl-2-pyrrolidinylidene)-4-((1-methyl-2-pyrrolidinylidene)amino)benzenesulfonamide in the treatment of other diseases, such as autoimmune disorders or neurodegenerative diseases.
Métodos De Síntesis
The synthesis of N-(1-Methyl-2-pyrrolidinylidene)-4-((1-methyl-2-pyrrolidinylidene)amino)benzenesulfonamide has been described in several publications. One such method involves the reaction of 4-aminobenzenesulfonamide with 1-methyl-2-pyrrolidinone to form N-(1-methyl-2-pyrrolidinylidene)-4-aminobenzenesulfonamide. This intermediate is then reacted with 1-methyl-2-pyrrolidinone and trifluoroacetic acid to form N-(1-Methyl-2-pyrrolidinylidene)-4-((1-methyl-2-pyrrolidinylidene)amino)benzenesulfonamide.
Aplicaciones Científicas De Investigación
N-(1-Methyl-2-pyrrolidinylidene)-4-((1-methyl-2-pyrrolidinylidene)amino)benzenesulfonamide has been extensively studied for its potential use as a therapeutic agent for a variety of inflammatory and infectious diseases. In preclinical studies, N-(1-Methyl-2-pyrrolidinylidene)-4-((1-methyl-2-pyrrolidinylidene)amino)benzenesulfonamide has been shown to inhibit TLR signaling and reduce the production of pro-inflammatory cytokines in response to PAMPs. N-(1-Methyl-2-pyrrolidinylidene)-4-((1-methyl-2-pyrrolidinylidene)amino)benzenesulfonamide has also been shown to have antiviral activity against a variety of viruses, including influenza, hepatitis C, and dengue virus.
Propiedades
Número CAS |
126826-73-1 |
|---|---|
Nombre del producto |
N-(1-Methyl-2-pyrrolidinylidene)-4-((1-methyl-2-pyrrolidinylidene)amino)benzenesulfonamide |
Fórmula molecular |
C16H22N4O2S |
Peso molecular |
334.4 g/mol |
Nombre IUPAC |
(NZ)-N-(1-methylpyrrolidin-2-ylidene)-4-[(1-methylpyrrolidin-2-ylidene)amino]benzenesulfonamide |
InChI |
InChI=1S/C16H22N4O2S/c1-19-11-3-5-15(19)17-13-7-9-14(10-8-13)23(21,22)18-16-6-4-12-20(16)2/h7-10H,3-6,11-12H2,1-2H3/b17-15?,18-16- |
Clave InChI |
PATMDZCYMFAZSK-UHFFFAOYSA-N |
SMILES isomérico |
CN1CCCC1=NC2=CC=C(C=C2)S(=O)(=O)/N=C\3/CCCN3C |
SMILES |
CN1CCCC1=NC2=CC=C(C=C2)S(=O)(=O)N=C3CCCN3C |
SMILES canónico |
CN1CCCC1=NC2=CC=C(C=C2)S(=O)(=O)N=C3CCCN3C |
Sinónimos |
(NZ)-N-(1-methylpyrrolidin-2-ylidene)-4-[(1-methylpyrrolidin-2-ylidene )amino]benzenesulfonamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




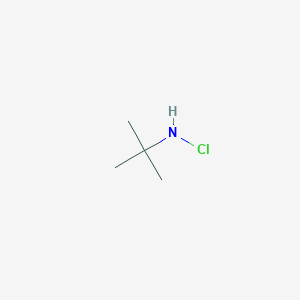



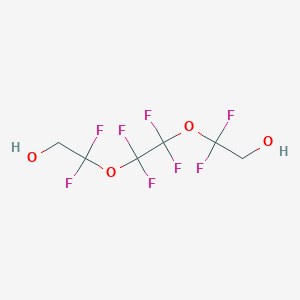
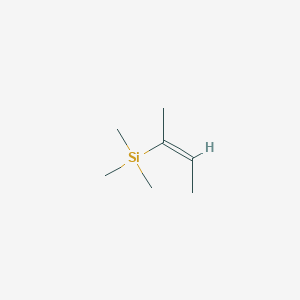
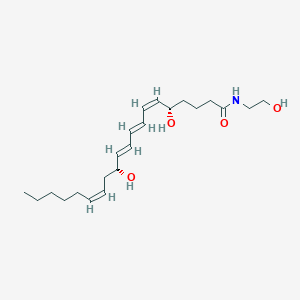
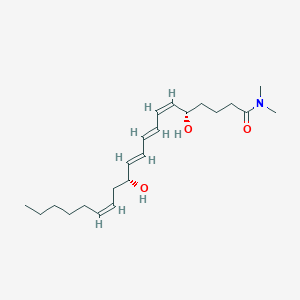
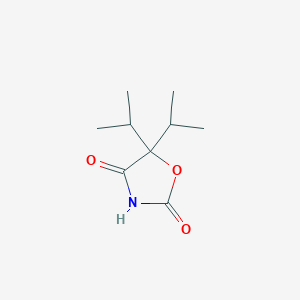
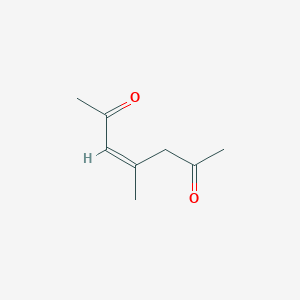


![(4aR,6aR,6aS,6bR,10S,12aR,14bR)-10-[(2S,3R,4S,5S)-4-acetyloxy-3,5-dihydroxyoxan-2-yl]oxy-2,6a,6b,9,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-2,4a-dicarboxylic acid](/img/structure/B162651.png)